(R)-3-Amino-1-methylpiperidin-2-one
Overview
Description
®-3-Amino-1-methylpiperidin-2-one is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound’s unique structure, featuring an amino group and a methyl group attached to the piperidine ring, makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-1-methylpiperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as D-mandelic acid and racemic 3-piperidine amide.
Formation of Organic Salt: D-mandelic acid reacts with racemic 3-piperidine amide in an organic solvent to form the D-mandelic acid organic salt of ®-3-piperidine amide.
pH Adjustment and Reaction with Pivaloyl Chloride: The pH of the product is adjusted to 10-11, and it reacts with pivaloyl chloride to form ®-N-valeryl-3-piperidine amide.
Reaction with Sodium Hypochlorite: The ®-N-valeryl-3-piperidine amide undergoes a reaction in a sodium hypochlorite solution to produce ®-N-valeryl-3-amino piperidine.
Final Conversion: The ®-N-valeryl-3-amino piperidine is then reacted in a mixed solution of hydrochloric acid and alcohol to yield ®-3-amino piperidine hydrochloride.
Industrial Production Methods
The industrial production of ®-3-Amino-1-methylpiperidin-2-one follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated pH control systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-1-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-3-Amino-1-methylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including drugs for treating neurological disorders and diabetes.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-3-Amino-1-methylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
®-3-Amino piperidine hydrochloride: A closely related compound with similar chemical properties and applications.
(S)-3-Amino-1-methylpiperidin-2-one: The enantiomer of ®-3-Amino-1-methylpiperidin-2-one, with different stereochemistry and potentially different biological activity.
Uniqueness
®-3-Amino-1-methylpiperidin-2-one is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to serve as a versatile intermediate in the synthesis of various complex molecules sets it apart from other similar compounds .
Properties
IUPAC Name |
(3R)-3-amino-1-methylpiperidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-8-4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQIHNMCKXPRQQ-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H](C1=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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